Endoxifen E-isomer Endoxifen E-isomer Endoxifen E-isomer is the E-isomer of (Z)-Endoxifen. (Z)-Endoxifen, an active metabolite generated via actions of CYP3A4/5 and CYP2D6, is a more potent selective estrogen receptor modulator (SERM) than Tamoxifen. InVitro: Endoxifen exists as the potently anti-estrogenic (Z)-isomer and the lesser known (E)-isomer. It is assumed that (E)-Endoxifen, structurally related to (E)-4-OH-tamoxifen, have similar pharmacological properties. The (E)-isomer is an impurity in (Z)-Endoxifen drug substance and increases under certain storage conditions. (E)-Endoxifen is identified as the primary degradant[1].
Brand Name: Vulcanchem
CAS No.: 114828-90-9
VCID: VC0001874
InChI:
SMILES:
Molecular Formula: C25H27NO2
Molecular Weight: 373.49

Endoxifen E-isomer

CAS No.: 114828-90-9

Inhibitors

VCID: VC0001874

Molecular Formula: C25H27NO2

Molecular Weight: 373.49

Endoxifen E-isomer - 114828-90-9

CAS No. 114828-90-9
Product Name Endoxifen E-isomer
Molecular Formula C25H27NO2
Molecular Weight 373.49
Description Endoxifen E-isomer is the E-isomer of (Z)-Endoxifen. (Z)-Endoxifen, an active metabolite generated via actions of CYP3A4/5 and CYP2D6, is a more potent selective estrogen receptor modulator (SERM) than Tamoxifen. InVitro: Endoxifen exists as the potently anti-estrogenic (Z)-isomer and the lesser known (E)-isomer. It is assumed that (E)-Endoxifen, structurally related to (E)-4-OH-tamoxifen, have similar pharmacological properties. The (E)-isomer is an impurity in (Z)-Endoxifen drug substance and increases under certain storage conditions. (E)-Endoxifen is identified as the primary degradant[1].
Reference
[1]. Elkins P, et al. Characterization of the isomeric configuration and impurities of (Z)-Endoxifen by 2D NMR, high resolution LC-MS, and quantitative HPLC analysis. J Pharm Biomed Anal. 2014 Jan;88:174-9.
Last Modified Aug 20 2021
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